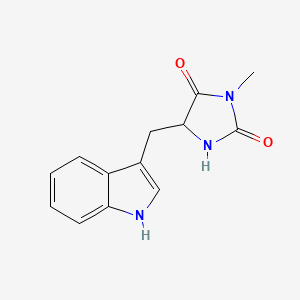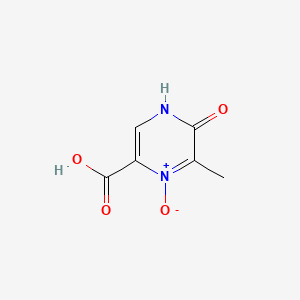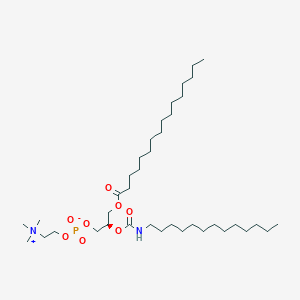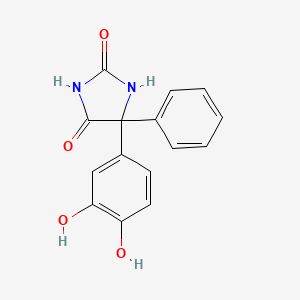
3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid
Descripción general
Descripción
CGS 12970 is a potent and selective inhibitor of human platelet thromboxane synthetase. This compound has been studied extensively for its ability to inhibit thromboxane B2 production, a key factor in platelet aggregation and vasoconstriction .
Aplicaciones Científicas De Investigación
CGS 12970 has been extensively studied for its applications in various fields:
Chemistry: As a selective inhibitor, it is used to study the biochemical pathways involving thromboxane synthetase.
Biology: It helps in understanding the role of thromboxane B2 in platelet aggregation and vasoconstriction.
Métodos De Preparación
The synthetic routes and reaction conditions for CGS 12970 are not widely detailed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve its potent inhibitory effects . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
CGS 12970 primarily undergoes inhibition reactions where it selectively inhibits thromboxane synthetase. It does not significantly affect other enzymes such as cyclooxygenase, prostacyclin synthetase, or lipoxygenase . The major product formed from these reactions is the inhibition of thromboxane B2 production, which plays a crucial role in reducing platelet aggregation and vasoconstriction .
Mecanismo De Acción
CGS 12970 exerts its effects by selectively inhibiting thromboxane synthetase, an enzyme responsible for the production of thromboxane B2 from prostaglandin H2. This inhibition prevents the formation of thromboxane B2, thereby reducing platelet aggregation and vasoconstriction . The molecular targets involved in this pathway include thromboxane synthetase and its substrate, prostaglandin H2 .
Comparación Con Compuestos Similares
CGS 12970 is unique in its high selectivity for thromboxane synthetase compared to other similar compounds. Some similar compounds include:
OKY-046: Another thromboxane synthetase inhibitor but with different potency and selectivity.
Dazoxiben: A thromboxane synthetase inhibitor with a broader range of enzyme inhibition.
CGS 12970 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
8-(3-methyl-2-pyridin-3-ylindol-1-yl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-19-11-6-7-12-20(19)24(22(17)18-10-9-14-23-16-18)15-8-4-2-3-5-13-21(25)26/h6-7,9-12,14,16H,2-5,8,13,15H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVKIXNPXDBREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCCCCCCC(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236537 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87627-28-9 | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087627289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-(3-pyridyl)-1-indoleoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-12970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDV947F7UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

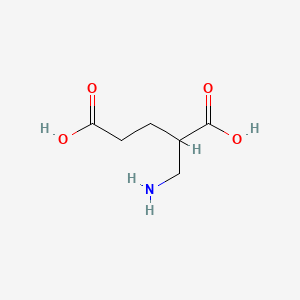


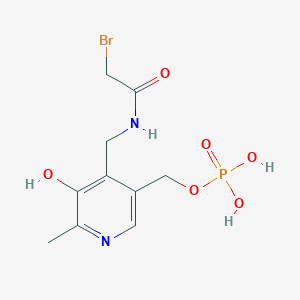
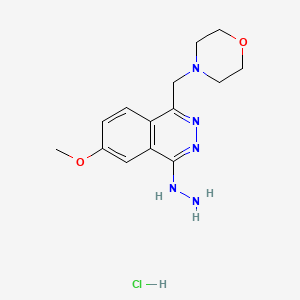
![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)
